7-Chloro-1-benzofuran-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPRSSLPVFTAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 7 Chloro 1 Benzofuran 3 Carboxylic Acid and Analogues
Established Synthetic Pathways for Benzofuran-3-carboxylic Acids
The construction of the benzofuran-3-carboxylic acid core is a fundamental aspect of the synthesis of the target molecule. Various classical and modern synthetic methods have been developed for this purpose.
Cyclization Approaches to Benzofuran (B130515) Ring Systems
The formation of the benzofuran ring is the initial and crucial step. Several named reactions and synthetic strategies are employed to construct this bicyclic heteroaromatic system.
One of the earliest and most well-known methods is the Perkin rearrangement , which involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) base to form a benzofuran. nih.gov This reaction proceeds through the initial opening of the lactone ring, followed by an intramolecular nucleophilic substitution.
Another common approach involves the cyclization of α-aryloxy ketones. These reactions can be catalyzed by acids, which promote an intramolecular Friedel-Crafts-type reaction. Lewis acids are frequently employed to facilitate this cyclodehydration.
More contemporary methods often utilize transition metal catalysis. For instance, palladium-catalyzed intramolecular cyclization of o-alkenylphenols or o-alkynylphenols provides an efficient route to the benzofuran core. Similarly, Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization, is a powerful one-pot strategy for synthesizing substituted benzofurans. nih.gov Copper-catalyzed reactions have also been employed for the intramolecular C-O bond formation to yield the benzofuran ring.
An intramolecular Wittig reaction offers another pathway to the benzofuran system. This method involves the reaction of a phosphonium (B103445) ylide with a suitably positioned carbonyl group, leading to the formation of the furan (B31954) ring fused to the benzene (B151609) ring.
The following table summarizes some of the key cyclization approaches to the benzofuran ring system.
| Cyclization Approach | Starting Materials | Key Reagents/Conditions | Product Type |
| Perkin Rearrangement | 2-Halocoumarins | Hydroxide base (e.g., NaOH) | Benzofuran-2-carboxylic acids |
| Intramolecular Friedel-Crafts | α-Aryloxy ketones | Acid catalysts (e.g., H₂SO₄, PPA) | Substituted benzofurans |
| Palladium-Catalyzed Cyclization | o-Alkynylphenols | Pd catalyst (e.g., Pd(OAc)₂) | 2-Substituted benzofurans |
| Intramolecular Wittig Reaction | o-Acyloxybenzylphosphonium salts | Base | 2-Substituted benzofurans |
Introduction of Carboxylic Acid Functionality at the 3-Position
Once the benzofuran ring is formed, the next critical step is the introduction of a carboxylic acid group at the 3-position.
A common strategy involves the Vilsmeier-Haack reaction , which introduces a formyl group onto the benzofuran ring, typically at the 3-position for unsubstituted benzofurans. The resulting 3-formylbenzofuran can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). nih.gov
Alternatively, direct carboxylation at the 3-position can be achieved through lithiation of the benzofuran ring at this position, followed by quenching with carbon dioxide. This method requires careful control of reaction conditions to ensure regioselectivity.
Another approach involves the synthesis of a precursor that already contains a group that can be converted to a carboxylic acid. For example, a 3-cyanobenzofuran can be hydrolyzed to the carboxylic acid.
Strategies for Regioselective Chlorination at the 7-Position
The introduction of a chlorine atom specifically at the 7-position of the benzofuran ring presents a significant synthetic challenge due to the potential for reaction at other positions. Both direct chlorination and precursor-based strategies can be considered.
Direct Chlorination Methods
Direct electrophilic chlorination of the benzofuran ring often leads to a mixture of products, with substitution occurring at the more activated positions, typically the 2- and 5-positions. Achieving high regioselectivity for the 7-position through direct chlorination is challenging and often requires specific directing groups or specialized reagents. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of aromatic and heteroaromatic compounds. However, without a directing group, achieving chlorination specifically at the 7-position of a benzofuran-3-carboxylic acid is not straightforward.
Precursor Synthesis and Chlorination Strategies
A more reliable approach to obtaining the 7-chloro-substituted benzofuran is to start with a precursor that already contains the chlorine atom in the desired position. This involves the synthesis of a substituted phenol (B47542), which is then used to construct the benzofuran ring.
For the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid, a suitable starting material would be a 2-substituted-3-chlorophenol. For example, starting with 3-chloro-2-hydroxybenzaldehyde (B16314), one could build the furan ring with the carboxylic acid functionality at the 3-position. The synthesis of such precursors can be achieved through various aromatic substitution reactions on commercially available starting materials.
Novel Synthetic Protocols for this compound
Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of complex molecules like this compound. While a specific, single "novel" protocol for this exact molecule is not extensively documented, modern synthetic strategies can be applied.
One potential novel approach could involve a palladium-catalyzed C-H functionalization of a 7-chlorobenzofuran (B1585391) intermediate at the 3-position. This would avoid the need for pre-functionalization (e.g., lithiation) and could offer a more direct route to the target molecule.
Another modern strategy could be the use of photoredox catalysis to generate a radical intermediate that could then be carboxylated. This approach has gained significant attention for its mild reaction conditions and unique reactivity patterns.
A plausible synthetic route, based on established yet efficient methodologies, would involve the following steps:
Synthesis of a 7-chlorobenzofuran intermediate: This could be achieved by starting with a chlorinated phenol derivative, such as 2,3-dichlorophenol, and building the benzofuran ring through a cyclization reaction.
Introduction of a functional group at the 3-position: This could be a formyl group via a Vilsmeier-Haack reaction on the 7-chlorobenzofuran.
Oxidation to the carboxylic acid: The 7-chloro-3-formylbenzofuran could then be oxidized to the final product, this compound.
The synthesis of the corresponding ethyl ester, ethyl 7-chloro-1-benzofuran-3-carboxylate, followed by hydrolysis, represents another viable and commonly used strategy in medicinal chemistry to obtain the final carboxylic acid.
One-Pot Multi-Step Synthesis Approaches
One-pot syntheses offer a streamlined and efficient approach to complex molecules by minimizing intermediate purification steps, saving time, and reducing waste. For the synthesis of benzofuran-3-carboxylic acid analogues, several one-pot methodologies have been developed that can be conceptually applied to the synthesis of the 7-chloro substituted target.
A notable one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed, which could be adapted for the synthesis of analogues of this compound. This method utilizes a Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization reaction involving an aryl iodide. Microwave irradiation has been shown to shorten reaction times and minimize the formation of side products in these types of reactions.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Conditions | Product |
| 2-Iodophenol | Terminal Alkyne | Aryl Iodide | PdCl₂(PPh₃)₂ | Microwave, Et₃N, MeCN | 2,3-Disubstituted Benzofuran |
This table illustrates a general one-pot approach to 2,3-disubstituted benzofurans, which could be adapted for analogues of the target compound.
Facile and Efficient Synthetic Procedures
Beyond one-pot methods, other facile and efficient procedures for the synthesis of benzofuran-3-carboxylic acid derivatives often involve the cyclization of appropriately substituted precursors. A common strategy involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloacetate, followed by an intramolecular cyclization to form the benzofuran ring.
For the specific synthesis of this compound, a plausible route would involve the use of 3-chloro-2-hydroxybenzaldehyde as a starting material. This could be reacted with ethyl chloroacetate (B1199739) or a similar reagent to form an intermediate that, upon cyclization, would yield the ethyl ester of the target acid. Subsequent hydrolysis would then provide this compound.
| Reactant 1 | Reactant 2 | Base | Cyclization Conditions | Product |
| 3-Chloro-2-hydroxybenzaldehyde | Ethyl Chloroacetate | K₂CO₃ | Reflux in acetone | Ethyl 7-Chloro-1-benzofuran-3-carboxylate |
| Ethyl 7-Chloro-1-benzofuran-3-carboxylate | NaOH (aq) | - | Heat | This compound |
This table outlines a potential facile synthetic route to the target compound based on established methodologies for related benzofurans.
Derivatization and Structural Modification of this compound
The carboxylic acid functional group at the 3-position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the desired ester. For instance, the synthesis of methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been achieved by reacting the corresponding carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate.
Amidation: Amide derivatives can be prepared by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like DCC or EDC. The resulting amides are often stable compounds with potential biological activities. The synthesis of (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid highlights the feasibility of forming amides from halogenated benzofuran carboxylic acids.
| Reaction Type | Reagents | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 7-Chloro-1-benzofuran-3-carboxylate |
| Amidation | SOCl₂, then Aniline | N-Phenyl-7-chloro-1-benzofuran-3-carboxamide |
This table provides examples of esterification and amidation reactions that can be applied to this compound.
Introduction of Diverse Substituents
The benzofuran ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing chloro and carboxylic acid (or its derivative) groups will influence the position of further substitution.
Halogenation: Further halogenation of the benzofuran ring can be achieved using standard halogenating agents. For example, treatment of a benzofuran-3-carboxylate derivative with chlorine gas has been shown to result in chlorination of the benzene portion of the molecule.
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration will be dictated by the electronic nature of the existing substituents.
Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, onto the aromatic ring. For instance, the Friedel-Crafts acylation of 3-ethoxycarbonyl benzofuran has been successfully used to introduce a benzoyl group at the C-6 position.
| Reaction Type | Reagents | Potential Product(s) |
| Bromination | Br₂, FeBr₃ | Bromo-7-chloro-1-benzofuran-3-carboxylic acid |
| Nitration | HNO₃, H₂SO₄ | Nitro-7-chloro-1-benzofuran-3-carboxylic acid |
| Acylation | Benzoyl chloride, AlCl₃ | Benzoyl-7-chloro-1-benzofuran-3-carboxylic acid |
This table illustrates potential reactions for introducing diverse substituents onto the this compound scaffold.
Hybrid Molecule Construction (e.g., Benzofuran-Quinoline Hybrids)
The construction of hybrid molecules that incorporate the this compound scaffold with other biologically active moieties, such as the quinoline (B57606) ring system, is a promising strategy for the development of new therapeutic agents.
One approach to synthesizing benzofuran-quinoline hybrids involves a one-pot, three-step reaction starting from ethyl 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde. This methodology proceeds through a Williamson ether synthesis, followed by hydrolysis of the ester and an intramolecular cyclization to form the benzofuran ring fused to the quinoline. While this specific example leads to 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, the underlying principles can be adapted to construct hybrids incorporating the this compound moiety. This could involve, for example, coupling the pre-formed this compound (or a derivative) to a functionalized quinoline.
| Benzofuran Component | Quinoline Component | Coupling Strategy | Potential Hybrid Product |
| 7-Chloro-1-benzofuran-3-carbonyl chloride | Aminoquinoline | Amide bond formation | N-(Quinolinyl)-7-chloro-1-benzofuran-3-carboxamide |
| 7-Chloro-1-benzofuran-3-boronic acid | Haloquinoline | Suzuki Coupling | 7-Chloro-3-(quinolinyl)-1-benzofuran |
This table outlines conceptual strategies for the construction of benzofuran-quinoline hybrids derived from this compound.
Advanced Spectroscopic and Structural Elucidation in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis for Proton Environments
The proton NMR spectrum of 7-Chloro-1-benzofuran-3-carboxylic acid is expected to show distinct signals for the protons on the benzofuran (B130515) core and the carboxylic acid group. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The proton on the furan (B31954) ring (H-2) will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.
The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are based on analyses of similar benzofuran structures. The protons on the benzene ring (H-4, H-5, and H-6) form an ABC spin system. The presence of the electron-withdrawing chlorine atom at position 7 will influence the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.3 - 8.5 | s (singlet) | - |
| H-4 | ~7.7 - 7.9 | d (doublet) | ~8.0 |
| H-5 | ~7.3 - 7.5 | t (triplet) | ~7.8 |
| H-6 | ~7.4 - 7.6 | d (doublet) | ~7.6 |
¹³C NMR Spectral Analysis for Carbon Skeletons
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and the aromaticity of the rings. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 - 148 |
| C-3 | ~115 - 118 |
| C-3a | ~128 - 131 |
| C-4 | ~123 - 126 |
| C-5 | ~125 - 128 |
| C-6 | ~120 - 123 |
| C-7 | ~130 - 133 |
| C-7a | ~153 - 156 |
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to strong hydrogen bonding. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band. orgchemboulder.comlibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the carboxylic acid, as well as the C-Cl stretching, will also be present at their characteristic frequencies.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 2500-3300 | O-H stretch (carboxylic acid dimer) |
| ~3100 | Aromatic C-H stretch |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1450-1600 | Aromatic C=C stretch |
| 1200-1300 | C-O stretch (furan and carboxylic acid) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to highly polar functional groups like O-H and C=O, but it is particularly useful for identifying vibrations of the non-polar carbon skeleton. The aromatic ring vibrations in this compound are expected to produce strong signals in the FT-Raman spectrum. The symmetric C=C stretching of the benzene and furan rings will be prominent.
Table 4: Predicted FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| ~3100 | Aromatic C-H stretch |
| 1580-1620 | Aromatic C=C stretch |
| ~1000 | Ring breathing mode |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the conjugated system. The presence of the chlorine atom and the carboxylic acid group as substituents on the benzofuran core can cause shifts in the absorption maxima (λmax) compared to the parent benzofuran molecule. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions within the benzofuran ring system. The conjugation of the furan and benzene rings, extended by the carboxylic acid group, will influence the energy of these transitions.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~210 - 230 | π → π* |
| ~250 - 270 | π → π* |
X-ray Crystallography for Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This technique provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or chemical system.
As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intermolecular packing interactions, such as hydrogen bonding patterns involving the carboxylic acid and chloro-substituent, are not available. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing insight into the solid-state conformation and the influence of the chloro- and carboxylic acid groups on the crystal packing.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
| Calculated Density | Data not available |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. For this compound (C₉H₅ClO₃), the molecular weight is 196.59 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of a chlorine atom, this peak would appear as a characteristic doublet: a peak for the molecule containing the ³⁵Cl isotope (M⁺) and a peak for the molecule with the ³⁷Cl isotope (M+2). The relative intensity of these peaks is expected to be approximately 3:1, reflecting the natural abundance of these isotopes. Aromatic carboxylic acids generally exhibit a relatively strong molecular ion peak due to the stability of the aromatic system. nist.govmiamioh.edu
The fragmentation of this compound is predicted to follow pathways characteristic of aromatic carboxylic acids. miamioh.edulibretexts.org Key fragmentation steps would likely involve the loss of small, stable neutral molecules from the carboxylic acid group.
Loss of a hydroxyl radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of an acylium ion [M-OH]⁺. miamioh.edulibretexts.org
Loss of a carboxyl group (•COOH): Decarboxylation can occur via the loss of the entire carboxylic acid group as a radical, leading to the [M-COOH]⁺ fragment. libretexts.org
Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO) to form a 7-chloro-1-benzofuranyl cation.
These fragmentation pathways provide a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.
| Proposed Fragment Ion | m/z (for ³⁵Cl isotope) | Neutral Loss | Formula of Loss |
|---|---|---|---|
| [M]⁺ | 196 | - | - |
| [M+2]⁺ | 198 | - | - |
| [M-OH]⁺ | 179 | •OH | OH |
| [M-COOH]⁺ | 151 | •COOH | CHO₂ |
| [M-OH-CO]⁺ | 151 | •OH, CO | OH, CO |
Computational and Theoretical Investigations of 7 Chloro 1 Benzofuran 3 Carboxylic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. science.govsapub.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. jetir.org
For related benzofuran (B130515) carboxylic acid derivatives, DFT calculations have been used to determine these values, providing a template for understanding 7-Chloro-1-benzofuran-3-carboxylic acid. The energy gap is instrumental in evaluating the molecule's potential for charge transfer within itself, which influences its electronic and optical properties. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Benzofuran Carboxylic Acid Derivative Data based on 1-benzofuran-2-carboxylic acid, a structurally related compound.
| Molecular Property | Calculated Value (eV) |
|---|---|
| E HOMO | -6.367 |
| E LUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
Source: Data extrapolated from studies on 1-benzofuran-2-carboxylic acid. researchgate.net
Global Reactivity Descriptors (GRDs) are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), softness (ζ), and the electrophilicity index (ω). researchgate.net These parameters help in predicting how the molecule will behave in a chemical reaction. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a higher electrophilicity index points to a stronger ability to accept electrons. researchgate.net
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. jetir.org It uses a color scale to indicate different electrostatic potential values, where red typically signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For carboxylic acids, the MEP map often shows a strong negative potential around the carbonyl oxygen atoms, highlighting them as sites for electrophilic interaction and hydrogen bonding. researchgate.net
Table 2: Representative Global Reactivity Descriptors for a Benzofuran Carboxylic Acid Derivative Data based on 1-benzofuran-2-carboxylic acid, a structurally related compound.
| Molecular Property | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Chemical Potential (μ) | -3.999 |
| Global Hardness (η) | 2.367 |
| Electrophilicity Index (ω) | 3.374 |
Source: Data extrapolated from studies on 1-benzofuran-2-carboxylic acid. researchgate.net
Carboxylic acids have a strong tendency to form centrosymmetric dimers in the solid state and in nonpolar solvents through intermolecular hydrogen bonds between their carboxyl groups. nih.govresearchgate.net DFT calculations are employed to study both the single-molecule (monomer) and the hydrogen-bonded pair (dimer). These studies compare the optimized geometries, vibrational frequencies, and energies of the two forms. The formation of the dimer is an energetically favorable process that significantly stabilizes the system. Analysis of the dimer provides insights into the strength and nature of the hydrogen bonds and how they affect the molecule's structural and spectroscopic properties. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. Organic molecules with extensive π-electron systems, like benzofuran derivatives, are often candidates for NLO materials. jetir.orgresearchgate.net DFT calculations can effectively evaluate these properties, and a large hyperpolarizability value suggests a significant NLO response. nih.govjetir.org The presence of electron-donating and electron-withdrawing groups can enhance these properties, and computational studies help in understanding these structure-property relationships. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. By simulating the interaction between the ligand (this compound) and a biological target, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Molecular docking studies on various benzofuran derivatives have identified them as potential inhibitors for several important biological targets. For instance, new sets of benzofuran and furo[3,2-g]chromone derivatives have shown significant cytotoxic activity against MCF-7 breast cancer cells. nih.gov Furthermore, these compounds have demonstrated notable in vitro inhibiting potency against p38α MAP kinase, an enzyme involved in cellular responses to stress and inflammation. nih.gov The docking simulations for these related compounds help to rationalize the biological data by showing a strong correlation between calculated binding scores and observed inhibitory activity. nih.gov These findings suggest that this compound could also be investigated as a potential inhibitor for similar cancer-related and inflammatory targets.
A comprehensive review of scientific literature reveals a lack of specific computational studies focused on this compound. While research exists on the broader family of benzofuran derivatives, detailed computational and theoretical investigations into the binding affinities and modes of this particular chlorinated compound are not publicly available at this time.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the computational and theoretical investigations of this compound as requested.
Biological Activity Research and Structure Activity Relationship Sar Studies
Antimicrobial Activity Research
The introduction of halogen atoms into the benzofuran (B130515) scaffold has been a pivotal strategy in the development of new antimicrobial agents. Research indicates that these modifications can significantly influence the biological properties of the parent compound.
Halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated notable activity against Gram-positive bacteria. Studies show that the presence of a halogen on the benzofuran structure is critical for conferring microbiological activity. For instance, certain chloro- and bromo-substituted derivatives of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been found to be active against Gram-positive cocci, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL nih.gov.
The position of substituents on the benzofuran ring greatly influences antibacterial efficacy. Derivatives with a hydroxyl group at the C-6 position have shown excellent activity against a range of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.39 to 0.78 μg/mL nih.gov. In contrast, some compounds with halogen substituents have shown no antibacterial activity, highlighting the complexity of the structure-activity relationship nih.gov. Generally, the inhibitory activity of benzofuran derivatives has been observed to be higher against Gram-negative bacteria than Gram-positive bacteria in some studies nih.gov.
| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Source |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci | 50 - 200 μg/mL | nih.gov |
| Benzofuran derivatives with C-6 hydroxyl group | S. aureus, MRSA | 0.39 - 3.12 μg/mL | nih.gov |
| Benzofuran derivatives with C-4 hydroxyl group | S. aureus, MRSA | 0.39 - 0.78 μg/mL | nih.gov |
The antifungal potential of halogenated benzofuran carboxylic acids has also been a subject of investigation. Research has shown that derivatives containing a halogen atom on the aromatic ring exhibit antifungal properties nih.gov. Specifically, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL nih.gov. The benzofuran core is a known constituent of compounds with antifungal activity, and its hybridization with other heterocyclic moieties, such as triazoles, has been explored to develop potent antifungal agents nih.gov.
| Compound Name | Fungal Strain(s) | Reported Activity (MIC) | Source |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | 100 μg/mL | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | 100 μg/mL | nih.gov |
The structure-activity relationship (SAR) for halogenated benzofurans in an antimicrobial context reveals several key principles. The introduction of a halogen into the benzofuran structure is a critical determinant of its antimicrobial activity; unsubstituted esters often show no such activity nih.gov. The position and number of halogen substituents significantly impact the biological effect.
For antibacterial activity, the presence of electron-withdrawing groups on an associated aromatic ring, particularly at the para position, can lead to potent antimicrobial effects researchgate.net. For antifungal activity, the presence of a halogen on the aromatic portion of the benzofuran ring appears to be a key feature for efficacy against Candida species nih.gov. This suggests that the electronic properties and steric profile conferred by the halogen atom are crucial for the molecule's interaction with microbial targets.
Anticancer and Cytotoxic Activity Research
Benzofuran derivatives are recognized as important scaffolds for the development of anticancer agents, with halogenation being a common strategy to enhance potency. nih.govnih.gov
Benzofuran-based carboxylic acids have been evaluated for their antiproliferative action against various human cancer cell lines, demonstrating variable and sometimes potent inhibition nih.govacs.org. For example, one benzofuran derivative was found to be the most effective against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 2.52 μM, a potency close to the reference drug doxorubicin (B1662922) (IC₅₀ = 2.36 μM) nih.gov. Other studies have shown that amide derivatives of benzofuran carboxylic acid exhibit cytotoxic activity against A549 (lung) and MCF-7 (breast) cancer cell lines through the induction of apoptosis bohrium.com. The addition of halogens, such as bromine or chlorine, to the benzofuran ring has been shown to consistently increase anticancer activity nih.gov.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Benzofuran-based carboxylic acid derivative (44b) | MDA-MB-231 (Breast) | 2.52 μM | nih.gov |
| Reference Drug: Doxorubicin | MDA-MB-231 (Breast) | 2.36 μM | nih.gov |
| Bromo derivative of benzofuran-oxadiazole (14c) | HCT116 (Colon) | 3.27 μM | nih.gov |
| Benzofuran-2-carboxamide (B1298429) derivative (50g) | HCT116 (Colon) | 0.87 μM | rsc.org |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 μM | rsc.org |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 μM | rsc.org |
The SAR for the anticancer properties of benzofuran derivatives underscores the importance of specific structural features. The addition of halogen atoms like chlorine, bromine, or fluorine to the benzofuran ring consistently leads to a significant enhancement of anticancer activity nih.gov. This effect is attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites in biological targets, which can improve binding affinity nih.gov.
Furthermore, the position of the halogen on the benzofuran ring is a critical determinant of its biological activity nih.gov. Substitutions at other positions also play a crucial role. For instance, SAR studies have found that ester or heterocyclic ring substitutions at the C-2 position are vital for the cytotoxic activity of benzofurans nih.gov. Similarly, the presence of a methoxy (B1213986) group at the C-6 position has been identified as essential for high antiproliferative activity in some series of benzofuran derivatives rsc.org. These findings guide medicinal chemists in designing new benzofuran-based compounds with potent and selective anticancer properties. nih.govnih.gov
Anti-inflammatory Activity Research
The benzofuran scaffold is a constituent of various compounds recognized for their anti-inflammatory effects. nih.govijbcp.com While direct studies on 7-Chloro-1-benzofuran-3-carboxylic acid are limited, research on related derivatives provides insight into the potential anti-inflammatory profile of this class of compounds.
Derivatives of benzofuran have been shown to inhibit key inflammatory mediators. For instance, certain aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. mdpi.com Two compounds, in particular, exhibited potent inhibition with IC50 values of 17.3 µM and 16.5 µM, which were more potent than the positive control, celecoxib (B62257) (IC50 = 32.1 µM). mdpi.com Other complex benzofuran-containing structures, such as (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid), have also shown significant anti-inflammatory activity in chronic inflammation models. ijbcp.com These findings suggest that the benzofuran core is a promising template for the development of novel anti-inflammatory agents. The mechanism often involves the downregulation of pro-inflammatory signaling pathways and the reduction of inflammatory cytokine expression.
| Compound/Derivative | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Aza-benzofurans from P. crustosum | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Potent inhibition with IC50 values of 17.3 µM and 16.5 µM. | mdpi.com |
| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet-induced granuloma model in rats (chronic inflammation) | Demonstrated significant anti-inflammatory activity. | ijbcp.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govscholarena.com-oxazin-4-one | Carrageenan-induced paw edema in rats | Showed high anti-inflammatory activity (96.78% at 10mg/kg). Note: This is not a benzofuran derivative but contains a related chloro-substituted aromatic ring. |
Antioxidant Activity Research
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Benzofuran derivatives have been a focus of research for their antioxidant capabilities. nih.gov The heterocyclic ring system can participate in redox reactions, scavenging free radicals and protecting cells from oxidative damage.
Studies on a variety of natural and synthetic benzofurans have confirmed their antioxidant potential. nih.govresearchgate.net For example, novel benzofuran-2-carboxamide derivatives have been shown to possess moderate to appreciable antioxidant activity, with one compound exhibiting 62% inhibition of lipid peroxidation (LPO) and 23.5% scavenging of the DPPH radical at a concentration of 100 µM. nih.gov Theoretical studies using density functional theory (DFT) on benzofuran-1,3-thiazolidin-4-one derivatives have further elucidated the mechanisms, suggesting that they can act via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) pathways to neutralize free radicals. scholarena.com The specific substitutions on the benzofuran ring, such as the presence and position of hydroxyl or methoxy groups, play a critical role in modulating this activity. scholarena.com
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Benzofurans from D. latifolia | DPPH free radical scavenging | Moderate activity with an IC50 value of 96.7 ± 8.9 μM. | nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | Lipid Peroxidation (LPO) Inhibition & DPPH radical scavenging | 62% LPO inhibition and 23.5% DPPH scavenging at 100 µM. | nih.gov |
| Benzofuran thiazolidinone derivative (Compound 4d) | Theoretical DFT study (Bond Dissociation Enthalpy) | Predicted to have antioxidant properties comparable to Trolox. | scholarena.com |
Enzyme Inhibition and Receptor Modulation Studies
Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, and their dysregulation is linked to various diseases. Human transglutaminase 2 (TG2) is a target for therapeutic intervention in conditions like celiac disease and certain cancers. nih.gov A review of the current scientific literature indicates a lack of specific research into the inhibitory activity of this compound or related benzofuran structures against transglutaminase enzymes. The primary focus of transglutaminase inhibition research has been on other classes of compounds, such as dihydroisoxazoles. nih.gov
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a well-established target for antibiotics. mdpi.com The GyrB subunit, which possesses ATPase activity, is a particularly attractive target for novel inhibitor development. mdpi.comresearchgate.net While there is no direct evidence of this compound acting as a DNA gyrase B inhibitor, the benzofuran scaffold has been successfully incorporated into more complex hybrid molecules that exhibit this activity.
| Compound Class | Target | Example of Activity | Reference |
|---|---|---|---|
| Benzofuran–Pyrazole Hybrids | E. coli DNA Gyrase B | Compound 9 showed an IC50 of 9.80 µM. | nih.gov |
| Enaminone derivatives of a benzofuran scaffold | DNA Gyrase | Compound 3g showed moderate inhibition. | ekb.eg |
N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. This process is vital for protein function, cellular signaling, and the survival of various pathogens, including fungi and protozoa, making NMT a promising drug target. researchgate.net
The benzofuran scaffold has been identified as a key starting point for the development of potent NMT inhibitors. researchgate.netresearchgate.net Initial lead compounds based on a benzofuran core were found to have inhibitory activity against Candida albicans NMT (CaNMT). Subsequent research focused on modifying the substituents at various positions of the benzofuran ring to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This has led to the discovery of benzofuran derivatives with significant in vitro and in vivo antifungal activity. While specific data for this compound is not available, the established role of the benzofuran nucleus in this field highlights its importance as a pharmacophore for targeting NMT.
| Compound Class | Target | Significance | Reference |
|---|---|---|---|
| Benzofuran derivatives | Candida albicans N-myristoyltransferase (CaNMT) | Identified as a lead scaffold for potent and selective CaNMT inhibitors. | researchgate.net |
| General NMT Inhibitors | N-myristoyltransferase | Benzofuran is one of four major classes of reported NMT inhibitors. | researchgate.net |
Advanced Applications in Materials Science and Analytical Chemistry Research
Role as Building Blocks in Organic Materials Synthesis
There is no specific information available in the reviewed scientific literature to suggest that 7-Chloro-1-benzofuran-3-carboxylic acid has been utilized as a monomer or precursor for polymer synthesis. The potential for this compound to be used in the creation of polyesters, polyamides, or other polymers due to its carboxylic acid functionality remains a theoretical possibility that has not been explored in published research.
While the broader family of benzofuran-containing compounds has been investigated for applications in organic electronics, there are no specific studies that report the incorporation of this compound into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). Its potential as a component in such devices would depend on its electronic and photophysical properties, which have not been detailed in the available literature.
Analytical Chemistry Applications
Detailed applications of this compound within the field of analytical chemistry have not been documented in accessible research.
No specific High-Performance Liquid Chromatography (HPLC) methods have been reported that utilize this compound as an analyte for detection or as a standard for the quantification of other substances. General HPLC methods for the analysis of carboxylic acids exist, but their specific application to this compound is not described.
There is no evidence to suggest that this compound is used as a standard in spectroscopic analytical techniques. Its own spectroscopic properties (e.g., NMR, IR, UV-Vis) would need to be thoroughly characterized for it to serve as a reference compound.
Environmental Fate and Degradation Research
Research on the environmental fate and degradation pathways of this compound is not available in the current body of scientific literature. Studies on the environmental persistence, bioaccumulation, and toxicity of this specific chlorinated benzofuran (B130515) derivative have not been published.
Future Research Trajectories and Translational Outlook
Exploration of Undiscovered Biological Activities for 7-Chloro-1-benzofuran-3-carboxylic Acid
While the broader class of benzofuran (B130515) derivatives is known for a wide spectrum of pharmacological effects, the specific biological activity profile of this compound remains largely uncharted. nih.govnih.gov Future research should prioritize systematic screening to identify novel biological activities. The known efficacy of benzofurans in various domains suggests several promising avenues for investigation. rsc.orgnih.gov
Key areas for exploration could include:
Antimicrobial Activity: Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents. rsc.orgnih.gov The presence of a chloro substituent can enhance antimicrobial potency. rsc.org Therefore, screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical first step.
Anticancer Properties: Halogenated benzofurans have been shown to possess significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Research could focus on evaluating the compound's effect on cell proliferation, apoptosis, and cell cycle regulation in cancers where other benzofurans have shown promise. nih.gov
Neuroprotective Effects: Certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Studies could explore the ability of this compound to inhibit processes such as β-amyloid aggregation or provide protection against oxidative stress in neuronal cells. nih.govresearchgate.net
Anti-inflammatory Action: The benzofuran scaffold is a component of molecules with anti-inflammatory properties. nih.gov Investigations into the inhibition of key inflammatory mediators, such as cyclooxygenases or cytokines, could reveal new therapeutic applications.
| Potential Biological Activity | Rationale Based on Benzofuran Scaffold | Suggested Initial Screening |
|---|---|---|
| Antimicrobial | Benzofuran is a known antimicrobial pharmacophore; halogenation often increases activity. rsc.orgrsc.org | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria, and pathogenic fungi. |
| Anticancer | Halogenated benzofurans exhibit cytotoxicity against cancer cells. nih.govresearchgate.net | MTT or similar viability assays against a panel of human cancer cell lines (e.g., breast, lung, leukemia). nih.gov |
| Neuroprotective | Some derivatives show promise in models of Alzheimer's and Parkinson's disease. nih.govnih.gov | Assays for inhibition of β-amyloid aggregation; oxidative stress and excitotoxicity assays in neuronal cell cultures. nih.gov |
| Anti-inflammatory | The core structure is present in known anti-inflammatory agents. nih.gov | Inhibition assays for inflammatory enzymes (e.g., COX-1, COX-2) and measurement of cytokine production in immune cells. |
Development of this compound as a Scaffold for Novel Chemical Entities
The true potential of this compound likely lies in its use as a versatile starting material, or scaffold, for the synthesis of new chemical entities. nih.gov Its structure contains two key points for chemical modification: the aromatic ring, which bears the chloro-substituent, and the carboxylic acid group at the 3-position.
The carboxylic acid is a particularly valuable functional handle. It can be readily converted into a wide array of other functional groups, including:
Amides: By reacting with various amines, a library of amide derivatives can be generated. This is a common strategy in medicinal chemistry to improve biological activity and pharmacokinetic properties. mdpi.com
Esters: Esterification with different alcohols can produce another class of derivatives for biological screening.
Hydrazides: The synthesis of benzofuran-3-carbohydrazide derivatives has been explored as a route to new antifungal and antimycobacterial agents. rsc.orgnih.gov
The chloro group, while less reactive than the carboxylic acid, influences the electronic properties of the benzofuran ring system and can participate in certain cross-coupling reactions, offering further possibilities for derivatization. This dual functionality allows for the creation of diverse molecular architectures built upon the 7-chloro-1-benzofuran core.
Integration of Computational and Experimental Approaches for Rational Design
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods. For this compound and its derivatives, this integrated approach can accelerate the identification of promising drug candidates.
In Silico Screening: Computational tools can predict how molecules will behave. Molecular docking can be used to simulate the binding of virtual libraries of derivatives to the active sites of known biological targets, such as specific enzymes or receptors. nih.gov This helps prioritize which compounds to synthesize.
Pharmacophore Modeling: If an initial "hit" compound is identified through screening, pharmacophore modeling can determine the essential three-dimensional arrangement of chemical features responsible for its biological activity. This model can then be used to screen for other molecules with a similar arrangement. nih.gov
ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. nih.gov This helps to identify candidates with potentially favorable drug-like characteristics early in the design process, reducing later-stage failures.
These computational predictions must be validated through experimental work, which involves the actual chemical synthesis of the prioritized compounds followed by in vitro biological testing to confirm their activity. rsc.org This iterative cycle of design, prediction, synthesis, and testing is central to rational drug design.
Potential for Derivatization in Focused Therapeutic Areas
Building on the scaffold concept, derivatization of this compound can be tailored to specific diseases. The carboxylic acid group is an ideal starting point for creating focused libraries of compounds aimed at therapeutic areas where benzofurans have already shown promise. researchgate.netnih.govnih.gov
| Therapeutic Area | Derivatization Strategy | Example Target Class | Rationale |
|---|---|---|---|
| Oncology | Synthesize amide derivatives using substituted anilines or piperazines. | Kinase inhibitors, Topoisomerase inhibitors. | Benzofuran amides and other hybrids have emerged as potent cytotoxic agents. nih.govnih.gov |
| Infectious Diseases | Create carbohydrazide (B1668358) and triazole derivatives. | DNA gyrase, Fungal enzymes. | Coupling the benzofuran nucleus with moieties like triazoles can produce agents with a broad spectrum of antimicrobial activity. niscair.res.in |
| Neurodegenerative Diseases | Form amides and esters designed to cross the blood-brain barrier. | Cholinesterases, β-amyloid aggregation. | Modifications at the C-3 position of the benzofuran ring have been explored to generate anti-Alzheimer's agents. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Investigating Interactions at the Molecular Level
Understanding how a molecule exerts its biological effect requires studying its interaction with its target at the molecular level. Advanced analytical techniques are crucial for this purpose.
Spectroscopic Methods: Techniques like fluorescence spectroscopy and circular dichroism (CD) can be used to study the binding of this compound derivatives to proteins, such as serum albumins or target enzymes. nih.govresearchgate.net These methods can provide information on binding affinity and conformational changes in the protein upon ligand binding.
X-ray Crystallography and NMR Spectroscopy: For definitive structural information, X-ray crystallography can be used to determine the three-dimensional structure of a derivative bound to its protein target. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying ligand-protein interactions in solution, providing insights into which parts of the molecule are interacting with the target.
Molecular Imaging: Should a derivative show high potency and specificity for a target (e.g., a receptor that is overexpressed in tumors), it could be labeled with a radionuclide or a fluorescent tag. This would enable the use of imaging techniques like Positron Emission Tomography (PET) or fluorescence microscopy to visualize the distribution of the compound in cells or whole organisms, providing valuable information about its pharmacokinetics and target engagement.
By employing these advanced methods, researchers can gain a detailed understanding of the structure-activity relationships of novel compounds derived from this compound, guiding further optimization toward clinical translation.
Q & A
Q. What are the recommended methods for synthesizing 7-Chloro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, chloro-substituted benzofurans can be synthesized via acid-catalyzed cyclization of chlorinated phenols with β-keto esters. Optimization requires monitoring reaction temperature, solvent polarity, and catalyst loading. Intermediate purification (e.g., column chromatography) and spectroscopic validation (NMR, IR) at each step are critical to ensure yield and purity .
Q. How should researchers characterize the crystallographic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve bond lengths, angles, and torsional parameters . ORTEP-3 can visualize thermal ellipsoids and molecular packing . Validate hydrogen bonding and π-π interactions using Mercury or PLATON software. Always cross-reference with spectroscopic data (e.g., NMR) to confirm functional group integrity .
Q. What spectroscopic techniques are essential for confirming the identity of this compound?
- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (broad δ ~12 ppm). Use -NMR to confirm carbonyl (C=O) and aromatic carbons.
- IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-correlate data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Example : If NMR suggests a planar structure but XRD shows torsional strain, perform DFT calculations to compare energy-minimized conformers with experimental data.
- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Repeat crystallography under varying temperatures to detect dynamic disorder .
Q. What methodological approaches are used to evaluate the pharmacological activity of this compound derivatives?
- In vitro assays : Screen for antimicrobial activity via microdilution (MIC/MBC) against Gram-positive/negative strains.
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., fungal CYP51).
- Toxicity profiling : Perform MTT assays on mammalian cell lines to assess cytotoxicity .
Q. How can crystallographic disorder in the benzofuran ring system be addressed during refinement?
- SHELXL Strategies : Apply PART instructions to model partial occupancy or split positions.
- Validation : Check ADPs (anisotropic displacement parameters) for unusually high values. Use the SQUEEZE tool in PLATON to account for solvent-accessible voids .
Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- pH Sensitivity : Use potentiometric titration to determine pKa and assess solubility changes. Buffer solutions (pH 1–13) can identify degradation pathways .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to study aggregation or self-assembly behavior. Validate with experimental spectral shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
